L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Description
The compound L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)- is a structurally complex peptide derivative featuring multiple pharmacophoric elements:
- L-Alaninamide backbone: Provides a peptide scaffold for interactions with biological targets.
- 4-Chloro-D-phenylalanyl group: Introduces chirality (D-configuration) and a halogenated aromatic moiety, enhancing receptor binding and metabolic stability .
- N-(3-((Aminoiminomethyl)amino)propyl): Contains a guanidino group, which may enhance solubility and hydrogen-bonding capacity.
- 1-Naphthalenyl substituent: A hydrophobic aromatic system that promotes π-π stacking interactions in target binding pockets .
This compound’s design aligns with strategies seen in peptide-based therapeutics, such as gonadotropin-releasing hormone (GnRH) antagonists like Abarelix and Degarelix, which share structural motifs like chloro-substituted phenylalanyl and naphthalenyl groups .
Properties
CAS No. |
168825-65-8 |
|---|---|
Molecular Formula |
C26H31ClN6O2 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)-N-[(2S)-1-[3-(diaminomethylideneamino)propylamino]-3-naphthalen-1-yl-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C26H31ClN6O2/c27-20-11-9-17(10-12-20)15-22(28)24(34)33-23(25(35)31-13-4-14-32-26(29)30)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-3,5-12,22-23H,4,13-16,28H2,(H,31,35)(H,33,34)(H4,29,30,32)/t22-,23+/m1/s1 |
InChI Key |
BISPEZPIQPEKDK-PKTZIBPZSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)NCCCN=C(N)N)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH 2856 CH-2856 CH2856 FE 999024 FE-999024 FE999024 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FE-999024 involves multiple steps, starting with the protection of 1,3-diaminopropane. The compound is then subjected to a series of reactions, including amidation and guanidination, to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FE-999024 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and guanidines. These reactions can be facilitated by various reagents and conditions, including acidic or basic environments .
Common Reagents and Conditions
Common reagents used in the reactions involving FE-999024 include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving FE-999024 depend on the specific reagents and conditions used. For example, amidation reactions can yield amide derivatives, while guanidination reactions produce guanidine derivatives .
Scientific Research Applications
Mechanism of Action
FE-999024 exerts its effects by selectively inhibiting tissue kallikrein, thereby reducing the activity of this enzyme in the pancreas. The inhibition of kallikrein prevents the formation of kinins, which are involved in inflammatory responses. This mechanism helps in reducing inflammation and preventing vascular damage in conditions such as acute pancreatitis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Chirality and Backbone Configuration :
- The D-configuration in Abarelix and Degarelix enhances metabolic stability compared to L-forms, a critical factor in their clinical efficacy . The target compound’s L-alaninamide backbone may alter pharmacokinetics, necessitating further stability studies.
4-Chloro-D-phenylalanyl is a conserved motif in GnRH antagonists, where the chloro group enhances binding affinity to hydrophobic receptor pockets .
Guanidino Side Chain: The N-(3-((aminoiminomethyl)amino)propyl) group introduces a positively charged guanidino moiety absent in comparators. This feature may improve solubility or enable interactions with acidic residues in targets (e.g., proteases or kinases) .
Synthetic Complexity: Synthesis of the target compound likely involves multi-step peptide coupling (e.g., using HATU or carbodiimides), similar to Degarelix’s preparation . The guanidino group may require specialized protection/deprotection strategies.
Biological Activity: While Abarelix and Degarelix exhibit well-characterized GnRH antagonism, the target compound’s bioactivity remains theoretical.
Biological Activity
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)- (commonly referred to as FE-999024) is a synthetic compound with potential applications in pharmacology and biochemistry. Its complex structure includes multiple functional groups that suggest a range of biological activities, particularly in the context of neurological and metabolic research.
- Molecular Formula : C26H31ClN6O2
- Molecular Weight : 495.016 g/mol
- CAS Number : 168825-65-8
- SMILES Notation : C(C@HC(NCCCNC(=N)N)=O)c2c3c(ccc2)cccc3
The biological activity of FE-999024 can be attributed to its structural components, which allow it to interact with various biological pathways. The presence of the 4-chloro-D-phenylalanine moiety suggests a potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
1. Neuropharmacological Effects
Research indicates that compounds similar to FE-999024 can influence neurotransmitter pathways. Specifically, studies on related compounds have shown their ability to inhibit enzymes involved in neurotransmitter synthesis, thereby affecting mood and behavior:
| Compound | Activity | Reference |
|---|---|---|
| 4-Chloro-L-phenylalanine | Inhibits serotonin synthesis | |
| L-Alaninamide derivatives | Modulate neurotransmitter levels |
2. Protein Interaction and Engineering
FE-999024 is also relevant in the field of protein engineering. Its structure allows for modifications that can enhance protein interactions, which is crucial for drug discovery and development:
- Application : Used to create modified proteins for studying enzyme activity.
- Impact : Helps elucidate metabolic pathways and develop targeted therapies for diseases such as cancer and neurodegenerative disorders.
3. Biochemical Research
The compound serves as an important tool in biochemical research, particularly in understanding the effects of amino acid substitutions on enzyme activity:
| Study Focus | Findings |
|---|---|
| Amino acid substitution effects | Enhanced enzyme activity observed in modified proteins |
| Metabolic pathway analysis | Insights into disease mechanisms and therapeutic targets |
Case Studies
Several case studies have highlighted the potential of FE-999024 and its analogs in therapeutic applications:
-
Neuroscience Applications :
- A study demonstrated that derivatives of 4-chloro-D-phenylalanine could alleviate symptoms in animal models of depression by modulating serotonin levels.
- Reference: Neuropharmacological studies showing behavioral changes post-administration of related compounds.
-
Cancer Research :
- Research has explored the use of L-Alaninamide derivatives in inhibiting tumor growth through targeted protein interactions.
- Reference: Studies indicating reduced tumor sizes in models treated with modified peptides.
Q & A
Basic: What are the key synthetic strategies for constructing the naphthalenyl and chloro-phenylalanyl moieties in this compound?
The synthesis of naphthalenyl derivatives often employs palladium-catalyzed C–H activation or cross-coupling reactions. For instance, 1-chloromethyl naphthalene can undergo dimethylamination using Pd(PPh₃)₄ as a catalyst with DMF as the dimethylamine source, followed by purification via silica gel column chromatography . The 4-chloro-D-phenylalanyl group may be introduced through bromination or chlorination of pre-functionalized phenylalanine derivatives, as seen in the synthesis of analogous peptidase inhibitors . Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to enhance yield and regioselectivity.
Basic: How is the structural integrity of this compound validated post-synthesis?
Characterization typically involves:
- Infrared Spectroscopy (IR): To confirm functional groups (e.g., C–Cl stretch at ~550–750 cm⁻¹, naphthalenyl C–H bends at ~800 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns (e.g., molecular ion peaks matching calculated values for CₙHₘClNₓOₖ) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for the D-phenylalanyl and L-alaninamide residues .
Basic: What safety precautions are critical when handling this compound?
Based on structurally related compounds:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection are mandatory due to risks of skin/eye irritation (GHS Category 2/2A) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders (H335: respiratory tract irritation) .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced: How can researchers design experiments to elucidate this compound’s mechanism as a protease inhibitor?
Experimental Design:
Enzyme Assays: Use fluorogenic substrates (e.g., Suc-AAA-p-nitroanilide) to measure inhibition of tripeptidyl peptidase II (TPPII) or similar serine proteases. Monitor hydrolysis rates via UV-Vis at 405 nm .
Kinetic Studies: Determine inhibition constants (Kᵢ) via progress curve analysis under varying substrate/inhibitor concentrations.
Irreversibility Testing: Pre-incubate the compound with the enzyme, then dilute extensively; residual activity loss confirms covalent binding .
Structural Analysis: Co-crystallize the compound with the target protease for X-ray crystallography to map binding interactions .
Advanced: How should researchers address contradictory yield data in synthetic routes (e.g., 44% vs. 88%)?
Methodological Approach:
- Parameter Optimization: Systematically vary reaction parameters (catalyst type, solvent polarity, temperature) using design of experiments (DoE) to identify critical factors .
- Byproduct Analysis: Employ LC-MS or GC-MS to detect side products (e.g., overalkylation) that reduce yield.
- Mechanistic Studies: Use computational tools (DFT) to model reaction pathways and identify bottlenecks (e.g., steric hindrance in naphthalenyl substitution) .
- Scale-Up Adjustments: Pilot small-scale reactions under inert atmospheres (N₂/Ar) to minimize oxidative byproducts .
Advanced: What strategies improve the compound’s stability in biochemical assays?
- Solvent Selection: Use DMSO for stock solutions (≤10% v/v in buffer) to prevent aggregation.
- pH Control: Maintain physiological pH (7.4) to avoid hydrolysis of the aminoiminomethyl group.
- Protease-Free Conditions: Include protease inhibitors (e.g., PMSF) in cell lysates to prevent unintended degradation .
- Temperature: Store aliquots at –80°C and avoid freeze-thaw cycles.
Advanced: How can the compound’s selectivity for specific proteases be assessed?
Selectivity Screening:
Panel Testing: Evaluate inhibition against a panel of proteases (e.g., trypsin, chymotrypsin, caspases) using activity-based probes.
Competitive ABPP: Apply activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-targets in complex proteomes .
Mutagenesis Studies: Engineer protease active-site mutations (e.g., Ser→Ala in catalytic triad) to confirm binding specificity .
Advanced: What analytical techniques resolve stereochemical uncertainties in the amino acid residues?
- Chiral HPLC: Use columns with chiral stationary phases (e.g., cyclodextrin-based) to separate D/L enantiomers .
- Circular Dichroism (CD): Compare CD spectra with known standards to confirm L/D configurations in the alaninamide and phenylalanyl groups .
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for the 4-chloro-D-phenylalanyl moiety .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking Simulations: Use software like AutoDock Vina to predict binding poses in protease active sites, focusing on hydrogen bonds with catalytic residues (e.g., Ser, His, Asp) .
- MD Simulations: Perform molecular dynamics (MD) over 100+ ns to assess stability of inhibitor-enzyme complexes and identify flexible regions for modification.
- QSAR Analysis: Develop quantitative structure-activity relationship (QSAR) models using substituent electronic parameters (Hammett σ) to optimize the aminoiminomethyl propyl group .
Advanced: What in vivo models are appropriate for studying this compound’s therapeutic potential?
- Cancer Models: Xenograft mice with TPPII-overexpressing tumors (e.g., glioblastoma) to evaluate antitumor efficacy and pharmacokinetics (oral vs. intravenous administration) .
- Toxicology Profiling: Monitor organ toxicity (liver/kidney function tests) and hematological parameters in rodents.
- BBB Penetration: Assess blood-brain barrier (BBB) permeability using in situ perfusion or MDCK-MDR1 cell assays for neurotargeted applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
